5-{3-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]PHENYL}-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE
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Overview
Description
5-{3-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]PHENYL}-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE is a complex organic compound that features a unique structure combining multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]PHENYL}-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved by cyclizing catechol with disubstituted halomethanes under basic conditions.
Chlorination: The benzodioxole ring is then chlorinated using appropriate chlorinating agents.
Methoxylation: The chlorinated benzodioxole is reacted with methoxy groups to form the desired intermediate.
Coupling with Phenyl Ring: The intermediate is then coupled with a phenyl ring under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups.
Reduction: Reduction reactions can target the aromatic rings and the chlorinated benzodioxole.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the chloro and methoxy sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide and various halides are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various hydro derivatives.
Scientific Research Applications
5-{3-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]PHENYL}-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in research to understand its interactions with various biological targets and pathways.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-chloro-1,3-benzodioxole: Shares the benzodioxole ring but lacks the complex phenanthridinone structure.
2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one: Similar core structure but without the benzodioxole and methoxy groups.
Uniqueness
What sets 5-{3-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]PHENYL}-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE apart is its combination of multiple functional groups and aromatic rings, which confer unique chemical and biological properties. This makes it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C33H28ClNO4 |
---|---|
Molecular Weight |
538g/mol |
IUPAC Name |
5-[3-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]phenyl]-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one |
InChI |
InChI=1S/C33H28ClNO4/c1-33(2)15-24-30-23-9-4-3-6-19(23)10-11-26(30)35-32(31(24)27(36)16-33)20-7-5-8-22(12-20)37-17-21-13-28-29(14-25(21)34)39-18-38-28/h3-14,32,35H,15-18H2,1-2H3 |
InChI Key |
GVBIUUDDHQNRCC-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=CC=C5)OCC6=CC7=C(C=C6Cl)OCO7)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=CC=C5)OCC6=CC7=C(C=C6Cl)OCO7)C(=O)C1)C |
Origin of Product |
United States |
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